(E)-1-(4-(6-(azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(6-(azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C23H29N5O and its molecular weight is 391.519. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications and Compound Synthesis
Compounds with structures related to "(E)-1-(4-(6-(azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one" have been explored for their pharmaceutical potential. For example, derivatives of azetidine, pyrrolidine, and piperidine, which share structural motifs with the compound , have been investigated for their ability to act as alpha-subtype selective 5-HT-1D receptor agonists. This property is valuable for treating conditions such as migraines, offering therapeutic benefits with fewer side effects (Habernickel, 2001).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory activities of similar compounds have been extensively studied. For instance, derivatives of 6-substituted-3(2H)-pyridazinones carrying the arylpiperazinyl structure have shown promising results. These compounds, when synthesized and tested, demonstrated significant in vivo analgesic and anti-inflammatory activities, without causing harmful effects on the gastric mucosa, suggesting a potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).
Herbicidal and Antitumor Activities
Research has also delved into the synthesis of novel chemical entities for applications beyond pharmaceuticals, such as in agriculture and oncology. Certain pyridazinone derivatives have been identified for their herbicidal activities, offering a new approach to weed control (Li et al., 2005). Moreover, some studies have focused on the antitumor-promoting activity of compounds related to benzofuro[2,3-d]pyridazines, revealing their potential in cancer prevention (Nagai et al., 2001).
Properties
IUPAC Name |
(E)-1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c29-23(13-10-20-8-4-3-5-9-20)28-18-16-27(17-19-28)22-12-11-21(24-25-22)26-14-6-1-2-7-15-26/h3-5,8-13H,1-2,6-7,14-19H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGILCUOIIYKOEP-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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